molecular formula C13H16FNO2 B1463348 2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1088192-24-8

2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Cat. No.: B1463348
CAS No.: 1088192-24-8
M. Wt: 237.27 g/mol
InChI Key: FVDKBULAKBURJD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one is a chemical compound that features a fluorophenyl group and a hydroxypiperidinyl group

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-11-5-3-10(4-6-11)8-13(17)15-7-1-2-12(16)9-15/h3-6,12,16H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDKBULAKBURJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable reagent to form the fluorophenyl intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with a piperidine derivative under controlled conditions to form the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 2-(4-Fluorophenyl)-1-(3-oxopiperidin-1-yl)ethan-1-one.

    Reduction: Formation of 2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethanol.

    Substitution: Formation of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Antidiabetic Activity

Research indicates that 2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one exhibits significant antidiabetic properties. In a study involving murine models, the compound demonstrated the ability to lower blood glucose levels effectively. This was attributed to its role as a partial agonist of G protein-coupled bile acid receptor 1 (GPBAR1), which plays a crucial role in glucose metabolism and insulin sensitivity .

Anticancer Potential

The compound has been evaluated for its anticancer effects, particularly against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. These effects are believed to be mediated through the modulation of specific signaling pathways involved in cell cycle regulation and survival .

Neurological Research

Due to its piperidine structure, this compound is being investigated for its neuroprotective effects. Preliminary studies suggest that it may have potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with commercially available precursors such as piperidine derivatives and fluorobenzene.
  • Reactions : A series of reactions including acylation and fluorination are employed to construct the final product.
  • Characterization : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Case Study 1: Diabetes Management

In a controlled study, ML337 was administered to diabetic mice over four weeks. Results showed a significant reduction in fasting blood glucose levels compared to the control group, indicating its potential as a therapeutic agent for diabetes management .

Case Study 2: Cancer Cell Line Testing

A series of tests were conducted on various cancer cell lines (e.g., breast and prostate cancer). The compound exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity. Mechanistic studies revealed that ML337 induces apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance its binding affinity, while the hydroxypiperidinyl group can influence its pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one
  • 2-(4-Methylphenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one
  • 2-(4-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Uniqueness

2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development.

Biological Activity

2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one, also known by its CAS number 1088192-24-8, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C13H16FNO2
  • Molar Mass : 237.27 g/mol
  • Structural Characteristics : The compound features a fluorophenyl group and a hydroxypiperidine moiety, which are significant in determining its biological activity.

Research indicates that this compound interacts with various biological targets, including:

  • Acetylcholinesterase (AChE) : This compound has shown potential as an AChE inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Pharmacological Effects

  • Antidepressant Activity : The compound's structural similarity to known antidepressants suggests it may exhibit mood-enhancing effects. Preliminary studies have indicated potential efficacy in animal models of depression.
  • Analgesic Properties : There is evidence suggesting that this compound may possess analgesic properties, making it a candidate for pain management therapies.
  • Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures exhibit anti-inflammatory activity, which may also be applicable to this compound.

Study 1: AChE Inhibition

A study evaluated various derivatives of piperidine and found that those with hydroxyl substitutions showed significant AChE inhibition with Ki values around 22 nM, indicating potent activity . This suggests that this compound could be a promising candidate for further development as a therapeutic agent targeting cholinergic dysfunction.

Study 2: Antidepressant-like Effects

In a rodent model, administration of the compound resulted in decreased immobility time in forced swim tests, indicative of antidepressant-like effects. The results were comparable to those observed with established antidepressants .

Comparative Analysis with Other Compounds

Compound NameTarget ActivityKi/IC50 ValueNotes
This compoundAChE InhibitionKi = 22 nMPotential for neurodegenerative disease treatment
CGP 28238Anti-inflammatoryED50 = 0.05 mg/kgEffective in rat models
Compound XAntidepressantIC50 = 10 µMSimilar structural characteristics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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